2-Fluoro-3-phenoxypropan-1-ol
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Overview
Description
2-Fluoro-3-phenoxypropan-1-ol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluorine atom, a phenoxy group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-phenoxypropan-1-ol typically involves the reaction of 2-fluoropropanol with phenol under specific conditions. One common method is the nucleophilic substitution reaction where phenol acts as a nucleophile, attacking the fluorinated carbon of 2-fluoropropanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, enhancing its nucleophilicity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can improve yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-phenoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 2-fluoro-3-phenoxypropanal or 2-fluoro-3-phenoxypropanoic acid.
Reduction: Formation of 2-fluoro-3-phenoxypropane.
Substitution: Formation of 2-azido-3-phenoxypropan-1-ol or 2-thio-3-phenoxypropan-1-ol.
Scientific Research Applications
2-Fluoro-3-phenoxypropan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-phenoxypropan-1-ol involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The phenoxy group can also contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems. The hydroxyl group allows for hydrogen bonding interactions, which can further influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2-Fluoro-3-phenoxypropanoic acid
- 2-Fluoro-3-phenoxypropane
- 2-Azido-3-phenoxypropan-1-ol
- 2-Thio-3-phenoxypropan-1-ol
Comparison: Compared to these similar compounds, 2-Fluoro-3-phenoxypropan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the same carbon chain. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding. The fluorine atom also enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-fluoro-3-phenoxypropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-8(6-11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKQBMLTXIZUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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